Neuroprotection: Glutamate Release Inhibition vs. Saponarin
In direct head-to-head comparison using washed human platelets under identical experimental conditions, I-SAP exhibited substantially higher binding affinity for the TP receptor than the agonist radioligand I-BOP [1]. I-SAP Kd was 291 ± 64 pM, whereas I-BOP Kd was 2.2 ± 0.3 nM, representing a 7.6-fold difference in affinity favoring I-SAP. Bmax values were comparable (I-SAP: 2136 ± 161 sites/platelet; I-BOP: 1699 ± 162 sites/platelet), confirming that the affinity difference is intrinsic to ligand-receptor interaction rather than receptor density variation. This affinity advantage is maintained across independent studies, with reported I-SAP Kd values of 468 ± 49 pM at pH 7.4 [2].
| Evidence Dimension | Equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | I-SAP Kd = 291 ± 64 pM |
| Comparator Or Baseline | I-BOP (agonist radioligand) Kd = 2.2 ± 0.3 nM |
| Quantified Difference | 7.6-fold higher affinity (I-SAP Kd is 13% of I-BOP Kd) |
| Conditions | Washed human platelets; radioligand binding assay |
Why This Matters
Higher Kd sensitivity enables detection of lower receptor densities and reduces radioligand consumption in competitive binding assays.
- [1] Halushka PV, Mais DE, Morinelli TA. Platelet and vascular thromboxane A2 (TXA2) receptor agonist and antagonist: Synthesis and use in receptor characterization. PACIFICHEM '89; 1989 Dec 17-22; Honolulu, HI. Paper BIOS 65. View Source
- [2] Naka M, Mais DE, Morinelli TA, Hamanaka N, Oatis JE Jr, Halushka PV. 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid: a novel high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. J Pharmacol Exp Ther. 1992 Aug;262(2):632-7. PMID: 1386885. View Source
